3-ethyl-5-methoxyaniline
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Overview
Description
3-Ethyl-5-methoxyaniline is an aromatic amine with the molecular formula C9H13NO It is characterized by an aniline core substituted with an ethyl group at the third position and a methoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methoxyaniline typically involves the nitration of 3-ethyl-5-methoxytoluene followed by reduction of the nitro group to an amine. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reduced using catalytic hydrogenation or chemical reduction methods such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and reduction steps are optimized for large-scale production, often utilizing automated systems to control reaction parameters and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring. Common reagents include halogens, sulfonic acids, and nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.
Scientific Research Applications
3-Ethyl-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of pharmaceutical agents.
Industry: It is used in the production of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy and ethyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting its overall activity.
Comparison with Similar Compounds
3-Methoxyaniline: Lacks the ethyl group, which can affect its reactivity and applications.
3-Ethylaniline: Lacks the methoxy group, leading to different chemical properties and uses.
5-Methoxyaniline: Similar structure but without the ethyl group, influencing its chemical behavior.
Uniqueness: 3-Ethyl-5-methoxyaniline is unique due to the presence of both the ethyl and methoxy groups, which confer specific chemical and physical properties
Properties
CAS No. |
1369874-89-4 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-ethyl-5-methoxyaniline |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6H,3,10H2,1-2H3 |
InChI Key |
RDGRQGHXAZQTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC)N |
Purity |
95 |
Origin of Product |
United States |
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